

An In-depth Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)piperazine hydrochloride

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Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a substituted piperazine derivative that has garnered interest in both forensic toxicology and pharmacological research. Initially identified as a component in recreational "party pills" for its purported stimulant and euphoric effects, its complex mechanism of action involving multiple neurotransmitter systems makes it a subject of scientific inquiry.^[1] This document provides a comprehensive technical overview of its discovery, synthesis, physicochemical properties, and multifaceted pharmacology, intended for a scientific audience.

Discovery and History

The history of 1-(4-Methoxyphenyl)piperazine is not one of traditional pharmaceutical development but rather of emergence in the recreational drug market. It gained prominence as a so-called "designer drug," often mixed with other piperazine derivatives like benzylpiperazine (BZP) to modulate or enhance their psychoactive effects.^[1] Consequently, much of the early scientific literature focuses on its detection in forensic samples, metabolism, and toxicological profile.^[2] Its primary metabolite has been identified as 1-(4-hydroxyphenyl)piperazine, formed via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.^[3] More recently, its interactions with monoamine transporters and receptors have made it a tool for neuropharmacological research.

Physicochemical Properties

The compound is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media for experimental use.[\[2\]](#) Key physicochemical data are summarized below.

Property	Value (Free Base)	Value (Dihydrochloride Salt)	Reference(s)
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	C ₁₁ H ₁₆ N ₂ O · 2HCl	
Molecular Weight	192.26 g/mol	265.2 g/mol	[4]
CAS Number	38212-30-5	38869-47-5	[1] [4]
Melting Point	42-47 °C	~240 °C	[5]
Density	1.057 g/cm ³	Not Reported	[5]
UV max (λ _{max})	Not Reported	204, 241, 294 nm	[4]
Solubility	Not Reported	DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL DMF: 5 mg/mL Methanol: 1 mg/mL	[4]

Synthesis and Manufacturing

Several synthetic routes to 1-(4-Methoxyphenyl)piperazine have been reported. The final step typically involves conversion to the hydrochloride salt via treatment with hydrochloric acid.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Diethanolamine and p-Anisidine

This method generates the intermediate *in situ* and proceeds to the final product in a single reaction vessel, avoiding the isolation of potentially hazardous intermediates.[\[6\]](#)

- Step 1: Intermediate Formation. Slowly add 360 mL of hydrobromic acid (HBr, 0.5 mol) to 0.26 mol of diethanolamine in a suitable reaction flask over one hour.

- Step 2: Cyclization. Stir and reflux the mixture for 12 hours. After reflux, distill the excess HBr, which can be recycled. The crude product, bis(2-bromoethyl)amine, is used directly without isolation.
- Step 3: N-Arylation. Under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the same flask containing the crude intermediate.
- Step 4: Reaction. Heat the mixture to 120°C for 5 hours. Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours.
- Step 5: Work-up and Salt Formation. Cool the suspension to room temperature and wash twice with 100 mL of water. Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated brine. Separate the organic layer and adjust its pH to 5 with concentrated HCl to precipitate the hydrochloride salt.
- Step 6: Purification. Distill off the water and 1-butanol to yield the crude HCl salt. Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.
[6]

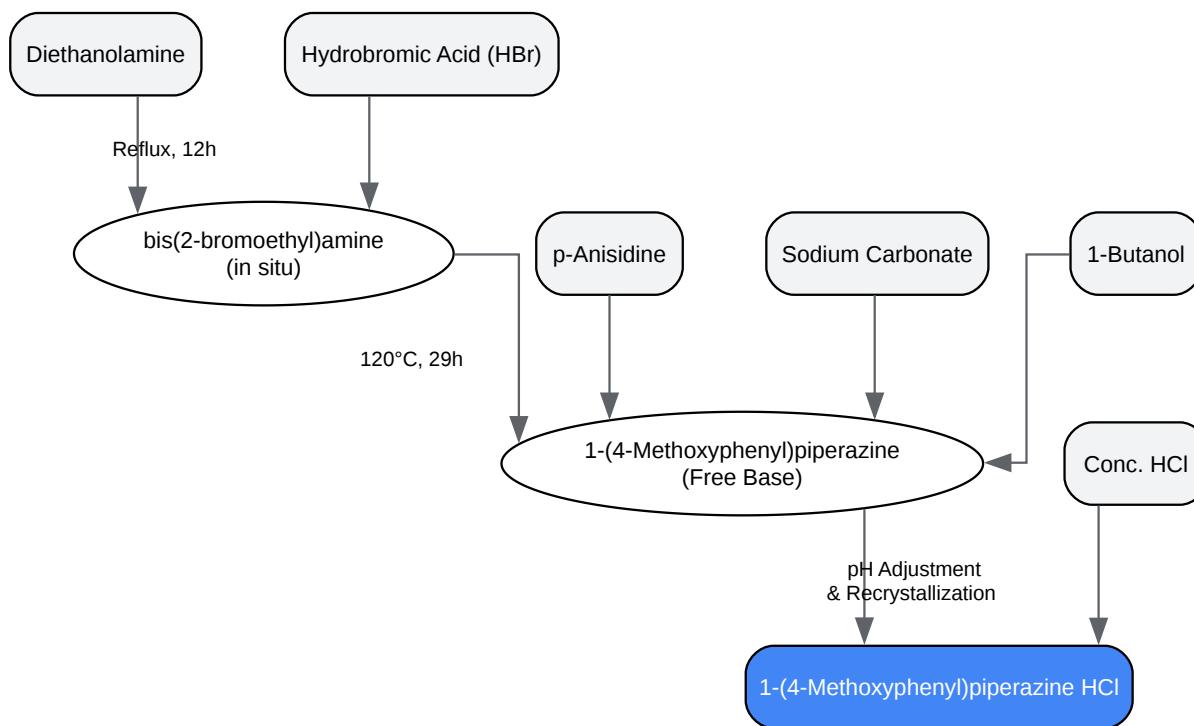
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This common route involves the reaction of an aniline derivative with a pre-formed piperazine precursor.[5]

- Step 1: Reaction Setup. Combine 4-methoxyaniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel with a suitable solvent (e.g., diethyleneglycol monomethyl ether).[7]
- Step 2: Condensation. Heat the reaction mixture at high temperature (e.g., 150°C) for approximately 12 hours to facilitate the nucleophilic substitution and cyclization, forming the piperazine ring.[7]
- Step 3: Isolation of the Free Base. After cooling, the free base can be isolated using standard extraction and purification techniques.

- Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in an anhydrous solvent such as ethanol or diethyl ether. Bubble dry HCl gas through the solution until precipitation is complete.[5]
- Step 5: Purification. Collect the resulting precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield **1-(4-Methoxyphenyl)piperazine hydrochloride**.

Visualization of Synthetic Workflow



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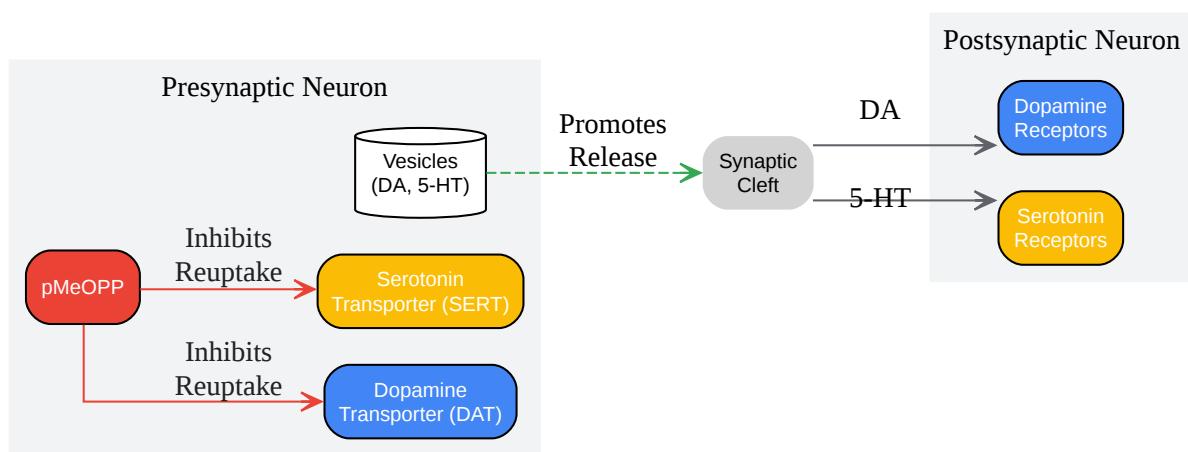
Caption: Workflow for the one-pot synthesis of **1-(4-Methoxyphenyl)piperazine HCl**.

Pharmacology and Mechanism of Action

1-(4-Methoxyphenyl)piperazine hydrochloride exhibits a complex pharmacological profile, primarily interacting with monoamine neurotransmitter systems. It is characterized by a mixed mechanism of action, including properties of a serotonin-dopamine reuptake inhibitor and releasing agent, as well as direct receptor antagonism.[1][4]

Interaction with Monoamine Transporters

The compound has been shown in vitro to inhibit the reuptake and stimulate the release of monoamine neurotransmitters, a mechanism it shares with psychostimulants like amphetamines.^[1] This action increases the synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission, which is believed to underlie its stimulant and euphoric effects.

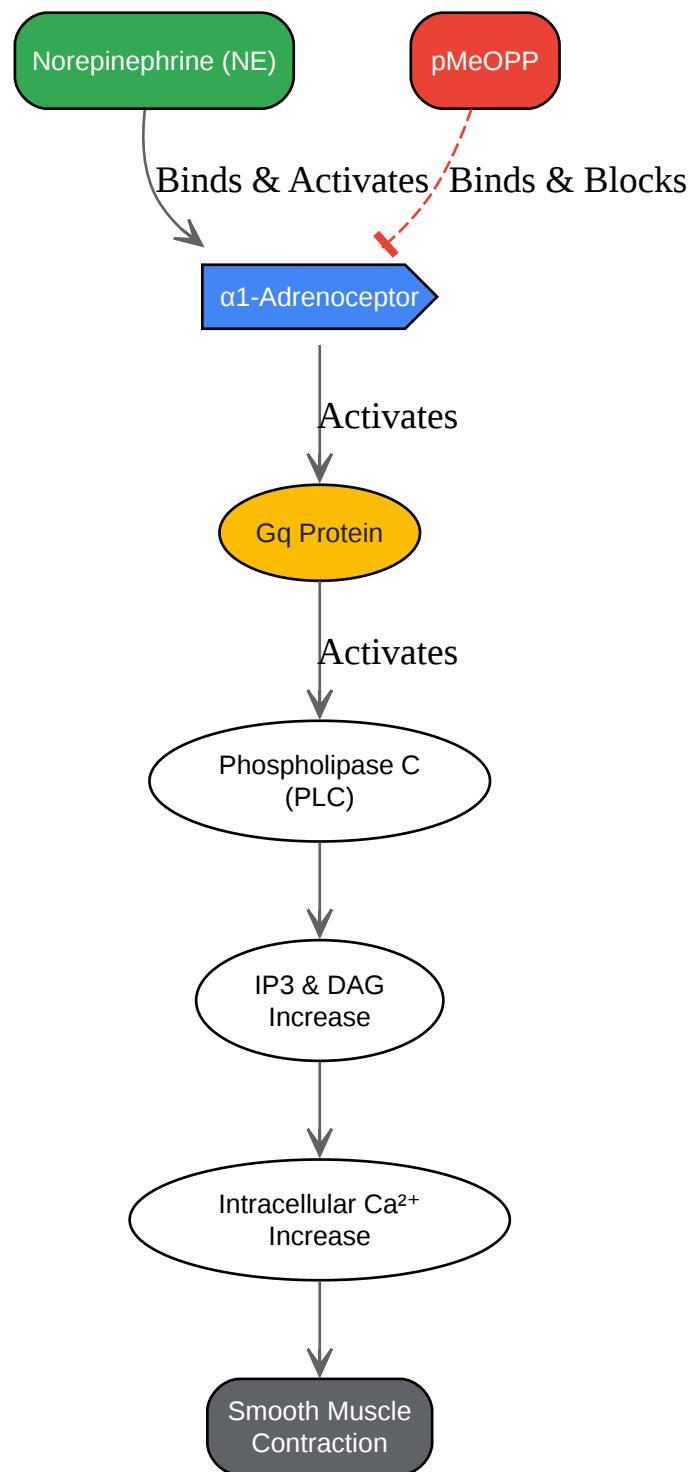


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Caption: pMeOPP's mechanism on monoamine transporters in the synaptic cleft.

α 1-Adrenoceptor Antagonism

Derivatives of pMeOPP have been investigated for their activity as selective antagonists at α 1-adrenoceptors.^[8] This property is therapeutically relevant for conditions such as benign prostatic hyperplasia (BPH), where blocking these receptors in the prostate and bladder neck leads to smooth muscle relaxation and symptomatic relief.^[8] The antagonism at α 1-adrenoceptors prevents endogenous catecholamines like norepinephrine from binding and eliciting a contractile response.



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Caption: Antagonistic action of pMeOPP at the α_1 -adrenoceptor signaling pathway.

Pharmacological and Toxicological Data

While the mechanisms of action are qualitatively understood, specific quantitative data on binding affinities (Ki) and functional potencies (IC50) for 1-(4-Methoxyphenyl)piperazine at its primary targets are not extensively documented in publicly available literature. This is often the case for compounds that emerge outside of formal drug development programs. The table below summarizes available data and notes areas where information is lacking.

Target	Parameter	Value	Compound	Notes	Reference(s)
Serotonin Transporter (SERT)	IC ₅₀	230 nM	m-CPP	Data for related compound m-chlorophenyl piperazine, not pMeOPP.	[9]
Dopamine Transporter (DAT)	Ki / IC ₅₀	Not Reported	pMeOPP	Described as an inhibitor, but specific values are not available.	-
α1-Adrenoceptor s	Ki / pA ₂	Not Reported	pMeOPP	The methoxyphenylpiperazine moiety is important for affinity, but specific values for the para isomer are not available.	-
Metabolizing Enzyme (CYP2D6)	Km	48.34 μM	pMeOPP	Apparent Km for O-demethylation by human CYP2D6.	[3]

Toxicity	Cytotoxicity	Concentration-dependent	pMeOPP	Has demonstrated cytotoxic effects in various cell lines. [5]
Toxicity	Hepatotoxicity	Observed at higher doses	pMeOPP	Potential for liver toxicity, especially in combination with other piperazines. [5]

Applications in Research and Drug Development

1-(4-Methoxyphenyl)piperazine hydrochloride serves as a valuable research tool for:

- Probing the Serotonin System: Its activity as a non-selective serotonin receptor agonist and reuptake inhibitor allows for the investigation of serotonergic pathways in various neurological and psychiatric models.[2]
- Lead Compound for α 1-Antagonists: The core structure is a scaffold in the development of selective α 1-adrenoceptor antagonists for potential use in treating BPH.[8]
- Forensic and Toxicological Standards: It is used as a reference standard for the analytical detection of piperazine-based designer drugs in clinical and forensic samples.[4]

Conclusion

1-(4-Methoxyphenyl)piperazine hydrochloride is a compound with a dual identity.

Historically rooted in the world of illicit psychoactives, its complex pharmacology, characterized by a multi-target engagement of the serotonergic, dopaminergic, and adrenergic systems, has endowed it with significant value for scientific research. While a comprehensive quantitative profile of its receptor and transporter interactions remains to be fully elucidated, it serves as an important chemical probe and a structural template for the development of novel therapeutic agents, particularly in the realm of α 1-adrenoceptor modulation. Further research is warranted

to precisely quantify its binding and functional parameters to better understand its therapeutic potential and toxicological risks.

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